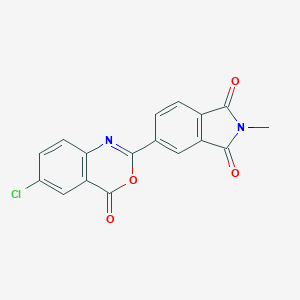
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, commonly known as CIV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CIV is not fully understood, but studies suggest that it may act through the inhibition of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. CIV has also been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemical and Physiological Effects:
CIV has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell proliferation. CIV has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential as an anti-cancer agent. However, further studies are needed to fully understand the biological effects of CIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CIV in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CIV is also stable under a range of conditions, making it suitable for use in various experimental setups. However, CIV is not readily soluble in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of CIV, including its use in the development of new anti-cancer therapies and its potential as a fluorescent probe for the detection of metal ions. CIV may also have applications in the field of organic electronics, as well as in the synthesis of other bioactive compounds. Further studies are needed to fully understand the biological effects of CIV and to explore its potential applications in various fields.
Métodos De Síntesis
CIV can be synthesized through a multistep process involving the reaction of 2-methylisatin with phthalic anhydride and chloroacetyl chloride. The resulting intermediate is then reacted with ammonium carbonate and chloramine T to yield CIV. The purity and yield of CIV can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CIV has shown promising results in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a photosensitizer for photodynamic therapy. CIV has also been studied for its potential use in organic electronics and as a starting material for the synthesis of other bioactive compounds.
Propiedades
Nombre del producto |
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C17H9ClN2O4 |
Peso molecular |
340.7 g/mol |
Nombre IUPAC |
5-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C17H9ClN2O4/c1-20-15(21)10-4-2-8(6-11(10)16(20)22)14-19-13-5-3-9(18)7-12(13)17(23)24-14/h2-7H,1H3 |
Clave InChI |
DHVBZGNLUZWZBL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3 |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)


![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

